3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one

Description

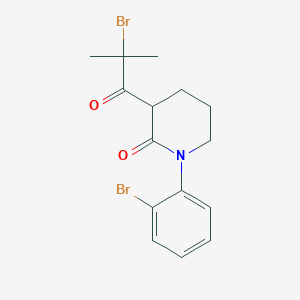

3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one is a brominated heterocyclic compound featuring a piperidin-2-one core substituted with a 2-bromophenyl group at the 1-position and a 2-bromo-2-methylpropanoyl moiety at the 3-position. Its molecular formula is C₁₅H₁₆Br₂NO₂, with a molecular weight of approximately 386.11 g/mol (estimated from analogs in and ). The dual bromination at both the aromatic and propanoyl positions enhances its steric bulk and electronic properties, making it distinct from related halogenated piperidinones.

Properties

Molecular Formula |

C15H17Br2NO2 |

|---|---|

Molecular Weight |

403.11 g/mol |

IUPAC Name |

3-(2-bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one |

InChI |

InChI=1S/C15H17Br2NO2/c1-15(2,17)13(19)10-6-5-9-18(14(10)20)12-8-4-3-7-11(12)16/h3-4,7-8,10H,5-6,9H2,1-2H3 |

InChI Key |

AMDFIFCWHTUVSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C1CCCN(C1=O)C2=CC=CC=C2Br)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one generally proceeds via acylation of a 1-(2-bromophenyl)piperidin-2-one intermediate with 2-bromo-2-methylpropanoyl bromide or related acylating agents under basic conditions. The key steps include:

- Preparation of the 1-(2-bromophenyl)piperidin-2-one scaffold.

- Introduction of the 2-bromo-2-methylpropanoyl substituent at the 3-position via acylation.

- Purification and characterization of the final product.

Detailed Synthetic Route

A representative synthetic route involves the following steps:

Alternative Synthetic Approaches

Diazotization and Copper-Catalyzed Bromination: Starting from 6-hydroxy-1-tetralone, bromination via diazotization with sodium nitrite and cuprous bromide can introduce bromine substituents before further transformations, although this route is more relevant for related compounds.

Suzuki Coupling and Mannich Reaction: For structurally related compounds, Suzuki coupling with boronic acids and subsequent Mannich reactions have been employed to introduce aryl groups and amine functionalities, which could be adapted for derivatives of the target compound.

Reaction Conditions and Mechanistic Insights

Acylation Step

The acylation of the piperidin-2-one ring at the 3-position with 2-bromo-2-methylpropanoyl bromide is typically performed under mild basic conditions to neutralize the generated hydrobromic acid and drive the reaction forward. Triethylamine is commonly used as the base, and dichloromethane serves as the solvent due to its inertness and ability to dissolve both reactants.

- Temperature: Around 40°C to balance reaction rate and selectivity.

- Time: Several hours (typically 4–6 hours) to ensure full conversion.

- Mechanism: Nucleophilic attack of the enolate form of piperidin-2-one on the acyl bromide carbonyl carbon, followed by elimination of bromide ion.

Bromination and Substitution Reactions

In some synthetic variants, bromination of aromatic rings or side chains is achieved through diazotization and copper bromide-mediated substitution. This method allows selective introduction of bromine atoms on aromatic rings, as seen in related compounds.

Purification Techniques

Purification of the final compound is crucial to remove unreacted starting materials and byproducts. Techniques include:

- Recrystallization: Using solvents such as ethyl acetate or hexane mixtures.

- Chromatography: Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate).

Comparative Data Table of Key Intermediates and Related Compounds

Research Findings and Applications

- The brominated acyl group confers reactivity for further functionalization via substitution reactions, enabling the compound to serve as a versatile intermediate in medicinal chemistry.

- The presence of bromine atoms on both the phenyl ring and the acyl substituent affects electronic properties and potential biological activity, making the compound a valuable scaffold for drug discovery.

- Synthetic methods emphasize high yield and purity, with optimization of reaction parameters such as temperature, solvent choice, and base to minimize side reactions and maximize product formation.

Summary of Preparation Methodology

| Step No. | Process | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Formation of 1-(2-bromophenyl)piperidin-2-one | Bromobenzene, piperidin-2-one, potassium tert-butoxide | Heating in sulfolane | N-aryl piperidinone intermediate |

| 2 | Acylation with 2-bromo-2-methylpropanoyl bromide | 2-bromo-2-methylpropanoyl bromide, triethylamine, dichloromethane | Stirring at 40°C | Target compound formation |

| 3 | Purification | Recrystallization or chromatography | Ambient conditions | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form alcohols or amines.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the piperidinone ring structure may play a role in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Halogenation Impact: The target compound’s dual bromination contrasts with the single halogen (Br or F) in analogs. The 3-fluorophenyl analog () has reduced steric bulk compared to the 2-bromophenyl group, which may alter solubility and metabolic stability .

Functional Group Variations: The propanoyl group in the target compound introduces a ketone functionality absent in the benzyl-substituted analog (). This ketone could participate in hydrogen bonding, influencing crystallinity and reactivity . The discontinued 3-(2-chlorobenzyl)piperidin-2-one () lacks the propanoyl moiety, suggesting that acylated derivatives like the target compound may offer improved pharmacokinetic profiles .

Crystallographic and Computational Insights

- Crystallography : Tools like SHELX and ORTEP-III () are critical for resolving brominated structures. The target compound’s dihedral angles and packing motifs may resemble those of chalcone derivatives (e.g., reports dihedral angles of 10.5–33.2° between aromatic systems) .

- Molecular Modeling : Bromine’s electronegativity could enhance electrostatic interactions in docking studies, as seen in ’s chalcone (-9.49 docking score for aldose reductase inhibition) .

Biological Activity

3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one is a synthetic organic compound belonging to the piperidinone class. Its unique structure, characterized by brominated substituents, positions it as a candidate for various pharmacological applications. This article explores its biological activity, focusing on its interactions with biological macromolecules, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C15H17Br2NO2

- Molecular Weight : 403.11 g/mol

- IUPAC Name : this compound

The presence of bromine atoms in both the propanoyl group and the phenyl ring enhances the compound's chemical reactivity and potential biological activity, making it an important subject for medicinal chemistry research.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

-

Enzyme Inhibition : The compound has been investigated for its binding affinity to various enzymes, including acetylcholinesterase (AChE) and urease. Inhibitory activity against these enzymes suggests potential applications in treating conditions like Alzheimer's disease and bacterial infections.

- IC50 Values : Preliminary studies show promising IC50 values indicating effective inhibition of AChE, which is crucial for neurotransmission regulation.

- Antibacterial Activity : The compound has demonstrated moderate to strong antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis. This suggests its potential as an antimicrobial agent.

- Anticancer Activity : Initial investigations into its antiproliferative effects reveal that it may inhibit the growth of certain cancer cell lines. For instance, studies have shown that derivatives of piperidinones can exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

The unique structural features of this compound may enhance its interaction with specific biological targets. The brominated structure could facilitate stronger binding affinities to receptors or enzymes due to increased hydrophobic interactions or halogen bonding.

Comparative Analysis with Similar Compounds

To understand the distinct biological activity of this compound, a comparison with structurally similar compounds is essential. Here is a summary table highlighting key features:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one | Structure | Similar bromo substituent but different phenyl positioning. |

| 3-(4-Iodophenyl)piperidin-2-one | Structure | Contains an iodo group which may alter biological interactions compared to bromine. |

| 3-Methylphenylpiperidin-2-one | Structure | Lacks halogen substitution; serves as a control for assessing bromine's impact on activity. |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Enzyme Inhibition Studies : A study demonstrated that piperidine derivatives exhibit varying degrees of AChE inhibition, with some compounds showing IC50 values as low as 11.7 µM, indicating competitive inhibition mechanisms .

- Antimicrobial Screening : Compounds similar to this piperidinone have shown significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that modifications in halogenation can enhance activity against specific pathogens .

- Anticancer Efficacy : Research on benzoylpiperidine derivatives revealed notable antiproliferative effects on breast and ovarian cancer cell lines, prompting further exploration into structural modifications for enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.